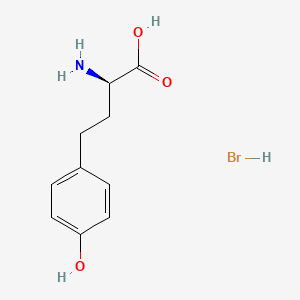

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTTXLQQVTHD-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide

Introduction: The Significance of Chiral Homotyrosine Derivatives

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a non-proteinogenic amino acid commonly known as (R)-homotyrosine, and its derivatives are of significant interest to researchers in drug development and medicinal chemistry. The specific stereochemistry and the presence of the phenolic side chain make these compounds valuable chiral building blocks for the synthesis of complex bioactive molecules. Their incorporation into peptide-based therapeutics can enhance metabolic stability and receptor-binding affinity. This guide provides a comprehensive, in-depth exploration of a scientifically robust and field-proven pathway for the synthesis of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, tailored for researchers, scientists, and professionals in drug development.

The synthesis of optically pure amino acids is a cornerstone of modern pharmaceutical development.[1] The methodology detailed herein is based on an enantioselective route that leverages a chiral starting material to ensure the desired stereochemical outcome. This approach, adapted from the foundational work of Melillo et al. (1987), employs a strategic Friedel-Crafts acylation, followed by a series of chemical transformations to yield the target compound with high enantiomeric purity.[2]

Strategic Overview of the Synthesis Pathway

The chosen synthetic route commences with the readily available chiral precursor, (R)-aspartic acid. The key strategic element of this pathway is the use of the inherent chirality of aspartic acid to direct the stereochemistry of the final product. The synthesis can be broadly divided into the following key stages:

-

Formation of the Chiral Anhydride: Protection of the amino group of (R)-aspartic acid followed by cyclization to form the corresponding N-protected aspartic anhydride.

-

Diastereoselective Friedel-Crafts Acylation: The chiral anhydride undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with a suitable aromatic substrate, in this case, 2-chloroanisole. The chlorine atom serves as a removable directing group, influencing the regioselectivity of the acylation.

-

Reductive Removal of the Ketone and Directing Group: The keto group introduced during the acylation is reduced, and the chlorine directing group is removed via hydrogenolysis.

-

Deprotection and Salt Formation: Removal of the protecting groups from the amine and phenol moieties, followed by treatment with hydrobromic acid to yield the final hydrobromide salt.

This multi-step process is designed to be both efficient and highly stereocontrolled, providing a reliable method for the preparation of the target (R)-homotyrosine derivative.

Visualizing the Synthesis Pathway

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following sections provide a step-by-step methodology for each key stage of the synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of N-Trifluoroacetyl-(R)-aspartic Anhydride

The initial step involves the protection of the amino group of (R)-aspartic acid with a trifluoroacetyl group, followed by cyclization to the anhydride. The trifluoroacetyl group is chosen for its stability under the subsequent reaction conditions and its ease of removal.

Experimental Protocol:

-

Amino Group Protection:

-

Suspend (R)-aspartic acid (1.0 eq) in trifluoroacetic acid (TFA) (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess TFA and TFAA under reduced pressure. The resulting crude N-trifluoroacetyl-(R)-aspartic acid is used directly in the next step.

-

-

Anhydride Formation:

-

Dissolve the crude N-trifluoroacetyl-(R)-aspartic acid in anhydrous tetrahydrofuran (THF).

-

Add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU precipitate and wash it with a small amount of cold, anhydrous THF.

-

Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetyl-(R)-aspartic anhydride, which should be used immediately in the next step.

-

Part 2: Friedel-Crafts Acylation of 2-Chloroanisole

This crucial step establishes the carbon skeleton of the target molecule. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] In this synthesis, the N-protected aspartic anhydride acts as the acylating agent, and 2-chloroanisole is the aromatic substrate. Aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to activate the anhydride.

Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the crude N-trifluoroacetyl-(R)-aspartic anhydride from the previous step in anhydrous DCM.

-

-

Acylation Reaction:

-

Slowly add the solution of the anhydride to the AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude acylation product, (R)-3-(trifluoroacetamido)-4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is often purified by column chromatography on silica gel.

-

Part 3: Reduction and Dechlorination

The subsequent step involves the reduction of the ketone functionality and the simultaneous removal of the chlorine atom via catalytic hydrogenation.

Experimental Protocol:

-

Hydrogenation:

-

Dissolve the purified acylation product in methanol or ethanol.

-

Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 50-60 psi.

-

The reaction is typically stirred at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

-

Isolation:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-3-(trifluoroacetamido)-4-(4-methoxyphenyl)butanoic acid.

-

Part 4: Demethylation and Deprotection

The final steps involve the cleavage of the methyl ether to reveal the free phenol and the removal of the trifluoroacetyl protecting group from the amino function.

Experimental Protocol:

-

Demethylation:

-

Dissolve the product from the previous step in anhydrous DCM.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add boron tribromide (BBr₃) (3.0-4.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Extract the product into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to give the crude N-protected (R)-homotyrosine.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude N-protected (R)-homotyrosine in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).

-

Add a solution of aqueous hydrobromic acid (HBr, 48%) until the pH is acidic.

-

Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the trifluoroacetamide group.

-

Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization of the hydrobromide salt.

-

Collect the crystals by filtration, wash with a small amount of cold water, and then with a cold organic solvent like acetone or diethyl ether.

-

Dry the product under vacuum to obtain this compound.

-

Data and Characterization Summary

| Step | Product | Expected Yield (%) | Key Characterization Data |

| 1 | N-TFA-(R)-aspartic anhydride | >90 (crude) | Used directly in the next step. |

| 2 | (R)-3-(TFA-amido)-4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 3 | (R)-3-(TFA-amido)-4-(4-methoxyphenyl)butanoic acid | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 4 | This compound | 70-80 (from step 3) | ¹H NMR, ¹³C NMR, MS, Optical Rotation |

Causality and Field-Proven Insights

-

Choice of Chiral Precursor: The use of (R)-aspartic acid as the starting material is a critical design choice. It introduces the desired stereocenter at the beginning of the synthesis, avoiding the need for chiral resolution or asymmetric catalysis in later, more complex stages.

-

Protecting Group Strategy: The trifluoroacetyl group is advantageous due to its stability in the strongly acidic conditions of the Friedel-Crafts reaction and its relatively straightforward removal under hydrolytic conditions.

-

Regiocontrol in Friedel-Crafts Acylation: The use of 2-chloroanisole as the aromatic partner in the Friedel-Crafts reaction is a strategic decision. The methoxy group is a strong activating group and directs the acylation to the para position. The chlorine atom, while also influencing the electronics, primarily serves as a placeholder that can be easily removed in a subsequent step. This strategy provides a high degree of regioselectivity, minimizing the formation of unwanted isomers.

-

Hydrogenolysis Conditions: The use of palladium on carbon as the catalyst for the hydrogenation is a standard and effective method for both the reduction of the benzylic ketone and the hydrogenolysis of the aryl chloride. The reaction conditions need to be carefully controlled to ensure complete conversion without over-reduction of the aromatic ring.

-

Final Deprotection and Purification: The final deprotection and salt formation step is crucial for obtaining the desired product in a stable and pure form. The hydrobromide salt is typically a crystalline solid, which facilitates purification by recrystallization.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and enantioselective method for the preparation of this compound. By starting with a readily available chiral precursor and employing a well-orchestrated sequence of reactions, this approach offers a practical solution for researchers and scientists requiring access to this valuable non-proteinogenic amino acid. The insights into the rationale behind the experimental choices are intended to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed for their specific research and development objectives.

References

- Friedel-Crafts Acylation of Anisole. (n.d.).

- Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). [Video]. YouTube.

- Melillo, D. G., Larsen, R. D., Mathre, D. J., Shukis, W. F., Wood, A. W., & Colleluori, J. R. (1987). Practical enantioselective synthesis of a homotyrosine derivative and (R,R)-4-propyl-9-hydroxynaphthoxazine, a potent dopamine agonist. The Journal of Organic Chemistry, 52(23), 5143–5150.

- trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. (2019). Organic Letters.

- Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid

Introduction

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as (R)-homotyrosine, is a non-proteinogenic α-amino acid. As a homolog of L-tyrosine, it is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. Its unique structural features, including an additional methylene group in the side chain compared to tyrosine, can impart distinct biological activities and pharmacokinetic profiles to peptides and small molecule therapeutics into which it is incorporated. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and purification to formulation and biological uptake.

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. In instances where direct experimental data for the (R)-enantiomer is not publicly available, this guide will leverage data from its enantiomer (L-homotyrosine), its racemate, and its parent amino acid (L-tyrosine) to provide context and informed estimations. Furthermore, it will detail the established experimental protocols for the determination of these properties, offering practical insights for researchers.

Chemical Structure and Identification

The foundational step in characterizing any molecule is to define its structure and unambiguous identifiers.

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid possesses a chiral center at the α-carbon, a p-hydroxyphenyl functional group, a carboxylic acid moiety, and an amino group.

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

Solubility is a critical parameter for drug development, influencing dissolution, absorption, and formulation.

Protocol: Equilibrium Solubility Measurement

-

Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: An excess amount of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

pH-Dependent Solubility: For aqueous solubility, the protocol is repeated using buffered solutions across a range of pH values (e.g., pH 2 to 12) to determine the effect of ionization on solubility.

Potentiometric Titration for pKa Determination

The pKa values define the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems and for developing purification strategies like ion-exchange chromatography.

Protocol: Potentiometric Titration

-

Sample Preparation: A known amount of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with three ionizable groups, three pKa values will be determined.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Polarimetry for Specific Rotation

The specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. It is a fundamental property used to confirm the enantiomeric purity of a sample.

Protocol: Measurement of Specific Rotation

-

Sample Preparation: A solution of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is prepared by dissolving a precisely weighed amount of the compound in a specific solvent (e.g., water or dilute HCl) to a known volume.

-

Instrumentation: A calibrated polarimeter is used, typically with a sodium D-line lamp (589 nm) as the light source.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The observed rotation (α) is measured at a specific temperature (e.g., 25 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[1][2]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the side chain, and the α-proton. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. For L-tyrosine in D₂O, aromatic protons appear around 7.19 and 6.90 ppm, the β-protons around 3.20 and 3.06 ppm, and the α-proton around 3.94 ppm. Similar patterns are expected for homotyrosine, with additional signals for the γ-protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For butanoic acid, the carbonyl carbon is the most downfield signal.[3] A similar trend is expected for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorptions:

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[4][5]

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring.

-

Expected Absorption: The p-hydroxyphenyl chromophore is expected to exhibit a primary absorption maximum (λ_max) around 275 nm, with a smaller peak or shoulder around 220 nm, similar to L-tyrosine. The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution.

Conclusion

References

-

Chem-Impex International. (n.d.). Fmoc-O-tert-butyl-L-β-homotyrosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Fmoc-L-homotyrosine. Retrieved from [Link]

- Mostad, A., & Natarajan, S. (1975). The crystal and molecular structure of (2-Hydroxyphenyl) alanine (o-Tyrosine). Acta Chemica Scandinavica, 29b, 528-534.

- Frey, M. N., Koetzle, T. F., Lehmann, M. S., & Hamilton, W. C. (1973). Crystal structure of L-tyrosine. The Journal of Chemical Physics, 58(6), 2547-2556.

- Gaudestad, O., & Mostad, A. (1975). The crystal and molecular structure of (2-Hydroxyphenyl) alanine (o-Tyrosine). R Discovery.

-

National Institute of Standards and Technology. (n.d.). Tyrosine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Homotyrosin. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

- Hitchcock, D. I. (1924). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. The Journal of general physiology, 6(6), 747–757.

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Chem-Impex International. (n.d.). Fmoc-L-homotyrosine. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Cheméo. (n.d.). Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. Retrieved from [Link]

-

E. coli Metabolome Database. (2015). Phosphotyrosine (ECMDB21276) (M2MDB001683). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794338, 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid. Retrieved from [Link]

- MDPI. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)

-

ResearchGate. (2022). Physicochemical properties of tyrosine derived fluorescent amino acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.6: Optical Activity. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

- PubMed Central. (2021). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. International Journal of Molecular Sciences, 22(16), 8887.

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

R. Williams. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 5. (2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid | C10H13NO3 | CID 72208801 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Hydroxyphenyl Amino Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a significant stride towards the development of novel therapeutics. Among these, the 4-hydroxyphenyl amino acid motif has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 4-hydroxyphenyl amino acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. Our discussion will traverse the spectrum of their therapeutic potential, from antimicrobial and antioxidant properties to their roles as anticancer, anti-inflammatory, and neuroprotective agents.

Core Synthetic Strategies: Building the Foundation for Biological Exploration

The versatility of the 4-hydroxyphenyl amino acid scaffold lies in its amenability to diverse chemical modifications. The core synthesis typically revolves around the strategic functionalization of the amino and carboxylic acid moieties of a 4-hydroxyphenyl-containing amino acid, such as 4-hydroxyphenylglycine or its homologues. A prevalent and effective strategy involves a multi-step synthesis commencing with the reaction of 4-aminophenol with an acrylic acid derivative. This foundational reaction paves the way for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Generalized Synthesis Workflow for 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A particularly fruitful avenue of research has been the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The following workflow illustrates a common synthetic route:

Caption: Generalized synthetic workflow for 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives.

This modular approach allows for the systematic introduction of diverse functionalities, particularly at the hydrazone linkage, which has been shown to be a critical determinant of biological activity. The choice of aldehyde or ketone in the final condensation step is a key diversification point, enabling the synthesis of large libraries of compounds for screening.

A Spectrum of Biological Activities: From Microbes to Man

The true value of the 4-hydroxyphenyl amino acid scaffold is realized in its diverse pharmacological profile. The strategic placement of the phenolic hydroxyl group, coupled with the amino acid backbone, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility, allowing these derivatives to engage with a wide range of biological targets.

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. 4-Hydroxyphenyl amino acid derivatives have demonstrated significant promise as a novel class of antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3]

The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns. For instance, the incorporation of heterocyclic moieties, such as nitrothiophene and nitrofuran, into hydrazone-based derivatives has been shown to dramatically enhance their antibacterial and antifungal activity.[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against Multidrug-Resistant Pathogens [2]

| Compound/Derivative | S. aureus (MRSA) (µg/mL) | E. faecalis (VRE) (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) | C. auris (µg/mL) |

| Hydrazone with Nitrothiophene | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone with Nitrofuran | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone with Thiophene | >64 | >64 | >64 | >64 | 8 - 64 |

The proposed mechanism of antimicrobial action involves the disruption of essential cellular processes, leveraging shared biochemical pathways across different microbial species.[4] The lipophilic nature of many of these derivatives facilitates their passage through microbial cell membranes, allowing them to reach their intracellular targets.

Antioxidant Properties: Quenching the Flames of Oxidative Stress

Reactive oxygen species (ROS) are implicated in the pathogenesis of a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The phenolic hydroxyl group of 4-hydroxyphenyl amino acid derivatives endows them with potent antioxidant properties.[4][5] This is primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation.[4] The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

A standard method to evaluate the antioxidant potential of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure (in a 96-well plate):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compound or standard to the wells.

-

For the control, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anticancer Activity: A Multi-pronged Attack on Malignancy

The dual antioxidant and pro-oxidant capabilities of some 4-hydroxyphenyl amino acid derivatives make them intriguing candidates for anticancer drug development.[4][5] While their antioxidant properties may protect normal cells from oxidative damage, under certain conditions within the tumor microenvironment, they can also promote the generation of ROS, leading to cancer cell apoptosis.[4][5]

Recent studies have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can reduce the viability of cancer cells, such as the A549 non-small cell lung cancer line, and inhibit their migration.[4][5] Notably, some of these compounds exhibit selective cytotoxicity towards cancerous cells while showing favorable safety profiles in noncancerous cell lines.[4][5]

Proposed Anticancer Mechanism of Action

The anticancer effects of these derivatives are often multifactorial. One proposed mechanism involves the modulation of intracellular ROS levels, which can trigger a cascade of events leading to programmed cell death (apoptosis).

Caption: Proposed anticancer signaling pathway involving ROS-mediated apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 4-hydroxyphenyl amino acid derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Enzyme Inhibition: Targeting Key Players in Disease

The structural features of 4-hydroxyphenyl amino acid derivatives make them adept at fitting into the active sites of various enzymes, leading to their inhibition. A notable example is their activity against tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition: A Cosmeceutical and Therapeutic Target

Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics. The 4-hydroxyphenyl moiety of these derivatives can mimic the natural substrate of tyrosinase, L-tyrosine, allowing them to bind to the enzyme's active site and competitively inhibit its activity.

Experimental Protocol: Tyrosinase Inhibition Assay

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form the colored product dopachrome. The rate of dopachrome formation, which can be monitored spectrophotometrically at approximately 475 nm, is reduced in the presence of a tyrosinase inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of the test compound and a positive control (e.g., kojic acid) in a suitable solvent.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, the tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the L-DOPA solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Anti-inflammatory and Neuroprotective Effects: Modulating Signaling Pathways

Emerging research has highlighted the potential of 4-hydroxyphenyl amino acid derivatives in mitigating inflammation and protecting neuronal cells from damage.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Some derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.

Neuroprotective Effects: In the context of neurodegenerative diseases, where oxidative stress and inflammation play crucial roles, the antioxidant and anti-inflammatory properties of these compounds are particularly relevant. They may exert neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, which is involved in promoting cell survival and reducing apoptosis.

Conclusion and Future Directions

The 4-hydroxyphenyl amino acid scaffold represents a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse biological activities, coupled with their synthetic tractability, make these derivatives a rich area for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Translation of promising in vitro results into animal models of disease to evaluate efficacy and safety.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate their therapeutic effects.

This guide has provided a comprehensive overview of the current state of knowledge on the biological activities of 4-hydroxyphenyl amino acid derivatives. It is our hope that this will serve as a valuable resource for researchers in their quest to develop the next generation of innovative medicines.

References

-

Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

The selected (4-hydroxyphenyl)amino)propanoic acid derivatives... [Link]

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid

Abstract

(R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, a non-proteinogenic amino acid also known as homotyrosine, represents a class of molecules with significant potential in biochemical research and drug discovery.[1][2] Its structural similarity to the proteinogenic amino acid L-tyrosine suggests a likelihood of interaction with various biological pathways, particularly those involved in amino acid metabolism and signaling.[3] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are structured to progress logically from foundational characterization to complex mechanistic studies, ensuring scientific integrity and fostering a deep understanding of the compound's biological activities.

Introduction: The Scientific Rationale

Non-proteinogenic amino acids (npAAs) are valuable as potential therapeutic agents and biochemical tools, in part because their unique structures can confer resistance to enzymatic degradation and allow for novel biological activities.[1][4] (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an analog of tyrosine, a critical precursor for neurotransmitters, hormones, and the pigment melanin, and a key substrate in cellular signaling through tyrosine phosphorylation.[3][5]

The central hypothesis guiding the in vitro evaluation of this compound is that its structural mimicry of tyrosine may lead to one or more of the following outcomes:

-

Competitive Inhibition: It may compete with tyrosine for binding to enzymes (e.g., tyrosine hydroxylase) or amino acid transporters.

-

Misincorporation: It could potentially be incorporated into proteins in place of tyrosine, a mechanism that has been shown to be cytotoxic for other tyrosine analogs like m-tyrosine.[6]

-

Modulation of Signaling: It may interfere with phosphotyrosine-based signaling pathways, which are fundamental to regulating cell proliferation, differentiation, and migration.[5][7][8]

This guide outlines the experimental strategy to rigorously test these hypotheses.

Foundational Analysis: Compound Integrity and Assay Readiness

Before any biological assessment, the purity, identity, and stability of the test compound must be unequivocally established. This step is critical for the trustworthiness and reproducibility of all subsequent data.

2.1 Physicochemical Characterization

-

Identity and Purity Verification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the chemical structure and assess purity (ideally >95%).

-

Solubility Assessment: Determine the compound's solubility in standard aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This is crucial for preparing accurate stock solutions and ensuring the compound does not precipitate in cell culture media.

-

Stability in Media: The compound's stability in the chosen cell culture medium (e.g., DMEM with 10% FBS) should be evaluated over the time course of the longest planned experiment (e.g., 24, 48, 72 hours). An HPLC-based assay can quantify the amount of parent compound remaining over time.

General Biological Assessment: Cytotoxicity and Viability Profiling

The initial biological evaluation aims to determine the concentration range over which the compound affects cell health. This information is vital for designing subsequent, more specific functional assays.[9]

3.1 Rationale for Cytotoxicity Screening Cytotoxicity screening identifies the concentration at which a compound is toxic to cells.[9] This allows for the determination of a sub-toxic concentration range for mechanism-of-action studies, ensuring that observed effects are due to specific biological modulation rather than general toxicity. It is recommended to test the compound across a wide, logarithmic concentration range (e.g., 1 nM to 1 mM).

3.2 Recommended Cytotoxicity Assays A multi-assay approach is recommended as different methods measure distinct aspects of cellular injury.[6]

| Assay Type | Principle | Endpoint Measured | Typical Cell Line |

| Metabolic Assay (MTT/MTS) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Colorimetric change proportional to the number of metabolically active cells. | A549 (lung carcinoma), MCF-7 (breast carcinoma), Vero (non-cancerous kidney).[10][11] |

| Membrane Integrity Assay (LDH Release) | Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[6] | Enzymatic activity in the culture supernatant. | CHO (Chinese Hamster Ovary), HdFn (Human dermal fibroblasts).[6][10] |

| ATP Content Assay (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of viable cells. | Luminescence signal proportional to ATP concentration. | Any metabolically active cell line. |

Protocol 1: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mechanistic Evaluation: Probing the Mode of Action

Based on the cytotoxicity profile, subsequent experiments should be conducted at sub-lethal concentrations to investigate specific mechanisms without the confounding effects of overt toxicity.

4.1 Target Engagement: Enzyme and Transporter Assays Given its structure, the compound could interact with key enzymes in tyrosine metabolism.[3]

-

Tyrosine Hydroxylase (TH) Activity Assay: TH is the rate-limiting enzyme in the synthesis of catecholamines. A cell-free enzymatic assay can determine if the compound inhibits TH activity, which would suggest a potential impact on neurotransmitter synthesis.

-

Amino Acid Transporter Competition Assay: Radiolabeled L-tyrosine uptake assays in cultured cells (e.g., neuronal cell lines) can determine if the compound competes for transport across the cell membrane.

4.2 Cellular Function Assays These assays assess the compound's impact on fundamental cellular processes.

-

Cell Proliferation Assay (e.g., EdU Incorporation): This assay measures DNA synthesis and provides a direct assessment of cell proliferation. It can distinguish between cytotoxic and cytostatic effects.

-

Cell Migration Assay (Wound Healing): This assay is particularly relevant for cancer research.[11] A scratch is made in a confluent cell monolayer, and the rate of "wound" closure is monitored over time in the presence or absence of the compound.[11]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can determine if cell death observed in cytotoxicity screens occurs via apoptosis or necrosis.

4.3 Signaling Pathway Analysis The structural similarity to tyrosine strongly suggests a potential interference with phosphotyrosine signaling, a cornerstone of cellular communication that regulates growth, differentiation, and metabolism.[5][7]

Protocol 2: Western Blot for Phospho-Tyrosine Signaling

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549, which has active tyrosine kinase signaling) to ~80% confluency. Treat cells with a sub-lethal concentration of the compound for various time points (e.g., 15 min, 1 hr, 6 hr). Include a positive control (e.g., EGF, a potent activator of tyrosine kinase signaling) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a key signaling protein (e.g., anti-phospho-ERK, anti-phospho-Akt) or a general anti-phospho-tyrosine antibody (e.g., 4G10).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein phosphorylation levels.

Conclusion and Future Directions

This guide provides a systematic, multi-faceted approach to the in vitro evaluation of (R)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. By progressing from foundational characterization to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. Positive findings, such as specific enzyme inhibition or modulation of a key signaling pathway, would provide a strong rationale for advancing the compound to more complex cell-based models and, eventually, preclinical in vivo studies. The integration of robust protocols, logical experimental flow, and careful data interpretation is paramount to unlocking the full scientific and therapeutic potential of this intriguing molecule.

References

-

Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020). Analytical Chemistry. Available from: [Link]

-

Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020). PubMed. Available from: [Link]

-

Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. (n.d.). PubMed Central. Available from: [Link]

-

2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid | C10H13NO4 | CID 9794338. (n.d.). PubChem. Available from: [Link]

-

Proteomics. (n.d.). Wikipedia. Available from: [Link]

-

Phosphotyrosine Signaling: Evolving a New Cellular Communication System. (2010). PubMed Central. Available from: [Link]

-

Non-proteinogenic amino acids potential use as allelochemicals. (2016). ResearchGate. Available from: [Link]

-

The selected (4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated reduced cytotoxicity in noncancerous Vero cell culture model. (n.d.). ResearchGate. Available from: [Link]

-

Tyrosine Metabolism | Pathway. (n.d.). PubChem. Available from: [Link]

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (n.d.). PubMed. Available from: [Link]

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). MDPI. Available from: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central. Available from: [Link]

-

The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease. (n.d.). NIH. Available from: [Link]

-

Homotyrosine, (A+-)- | C10H13NO3 | CID 4153395. (n.d.). PubChem. Available from: [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Available from: [Link]

-

KILR Cytotoxicity Product Solutions. (n.d.). Eurofins DiscoverX. Available from: [Link]

-

The Role of Tyrosine Kinases and Their Substrates in Signal Transmission of Hematopoietic Growth Factors: A Short Review. (n.d.). PubMed. Available from: [Link]

-

Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube. Available from: [Link]

-

4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648. (n.d.). PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Homotyrosine, (A+-)- | C10H13NO3 | CID 4153395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 5. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of tyrosine kinases and their substrates in signal transmission of hematopoietic growth factors: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Protein Function: A Technical Guide to the Mechanism of Action of Synthetic Amino Acids

This guide provides an in-depth exploration of the mechanisms through which novel synthetic amino acids, also known as non-canonical or unnatural amino acids (ncAAs), are expanding the boundaries of protein engineering, drug discovery, and fundamental biological research. For researchers, scientists, and drug development professionals, this document serves as a technical resource, elucidating the core principles and practical methodologies for harnessing the power of an expanded genetic code. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative sources.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology has long been defined by a 20-amino-acid alphabet. However, the advent of synthetic biology has enabled the expansion of this repertoire, allowing for the site-specific incorporation of amino acids with novel chemical functionalities.[1][2] This ability to "rewrite" the genetic code opens up unprecedented avenues for manipulating protein structure and function in ways not possible through traditional mutagenesis. By introducing functionalities such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, researchers can probe and engineer biological systems with remarkable precision.[1][3][4]

The incorporation of these synthetic amino acids provides a powerful toolkit to:

-

Illuminate Cellular Processes: Visualize protein localization, trafficking, and interactions in real-time within living cells.[5]

-

Map Molecular Interactions: Capture transient and weak protein-protein or protein-nucleic acid interactions to elucidate complex biological networks.[6][7]

-

Engineer Novel Biocatalysts: Enhance or alter the catalytic activity and stability of enzymes for industrial and therapeutic applications.[2][][9][10]

-

Develop Next-Generation Therapeutics: Create proteins with enhanced stability, targeted delivery mechanisms, and novel modes of action.[11]

This guide will dissect the fundamental mechanisms of action of these powerful tools, providing both the theoretical framework and the practical knowledge required for their successful implementation.

The Cornerstone of Innovation: Methods for Incorporating Synthetic Amino Acids

The site-specific incorporation of synthetic amino acids into a target protein is the foundational step that enables their diverse applications.[12] This is primarily achieved by repurposing the cellular translation machinery through a technique known as amber stop codon suppression .[3][12][13]

The core principle involves the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair into the expression system.[3][13] This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs.

Here's a breakdown of the mechanism:

-

Codon Reassignment: The amber stop codon (UAG), which normally signals the termination of translation, is repurposed to encode the synthetic amino acid.[1][13]

-

Orthogonal Pair Delivery: Plasmids encoding the engineered orthogonal aaRS and a suppressor tRNA with an anticodon that recognizes the UAG codon (CUA) are introduced into the host cell (e.g., E. coli or mammalian cells).[3][14]

-

Specific Charging: The orthogonal aaRS is specifically evolved to recognize and charge the synthetic amino acid onto the suppressor tRNA.[3][15] Crucially, it does not recognize any of the 20 canonical amino acids, and the suppressor tRNA is not recognized by any of the host's endogenous aaRSs.

-

Incorporation during Translation: When the ribosome encounters the in-frame UAG codon in the mRNA of the target protein, the charged suppressor tRNA binds to this codon, leading to the incorporation of the synthetic amino acid into the growing polypeptide chain.[2]

This process competes with the host's release factor 1 (RF1), which also recognizes the UAG codon and would otherwise terminate translation.[2] The efficiency of incorporation can be influenced by factors such as the expression levels of the orthogonal pair, the concentration of the synthetic amino acid in the growth media, and the specific location of the UAG codon within the gene.[16]

Experimental Protocol: Site-Specific Incorporation of a Synthetic Amino Acid in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating a synthetic amino acid into a target protein expressed in E. coli.

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the target gene with an in-frame amber stop codon (TAG) at the desired incorporation site.

- Obtain a separate, compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired synthetic amino acid.

2. Transformation:

- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.

- Plate the transformed cells on selective agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into a small volume of selective liquid media and grow overnight at 37°C with shaking.

- The next day, inoculate a larger volume of selective media with the overnight culture.

- Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

- Add the synthetic amino acid to the culture medium to a final concentration typically ranging from 1-10 mM.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

- Clarify the lysate by centrifugation to remove cell debris.

- Purify the target protein from the soluble fraction using appropriate chromatography techniques (e.g., affinity chromatography based on a tag on the target protein).

5. Verification of Incorporation:

- Confirm the successful incorporation of the synthetic amino acid using techniques such as mass spectrometry (to detect the mass shift corresponding to the synthetic amino acid) or by functional assays that rely on the unique properties of the incorporated amino acid (e.g., fluorescence).[7][17]

Mechanisms of Action and Applications of Novel Synthetic Amino Acids

The true power of synthetic amino acids lies in the diverse chemical functionalities they can introduce into proteins. These functionalities enable a wide range of applications, each with a distinct mechanism of action.

Illuminating the Proteome: Fluorescent Amino Acids

Fluorescent amino acids are powerful tools for studying protein structure, dynamics, and localization in vitro and in vivo.[5] Unlike bulky fluorescent protein tags (e.g., GFP), the small size of fluorescent amino acids minimizes perturbation to the target protein's structure and function.[12]

Mechanism of Action: When incorporated into a protein, a fluorescent amino acid acts as a localized spectroscopic probe. Its fluorescence properties, such as emission wavelength, quantum yield, and lifetime, can be sensitive to the local environment. Changes in these properties can report on:

-

Protein Folding and Conformational Changes: A change in the polarity or accessibility of the environment around the fluorescent amino acid upon protein folding or conformational change will alter its fluorescence.

-

Ligand Binding: The binding of a ligand near the fluorescent amino acid can quench or enhance its fluorescence, providing a means to measure binding affinities.

-

Protein-Protein Interactions: Similar to ligand binding, the association with another protein can alter the fluorescent signal.

Data Presentation: Photophysical Properties of Common Fluorescent Amino Acids

| Fluorescent Amino Acid | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Applications |

| Acridonylalanine | ~400 | ~430 | ~0.9 | High quantum yield, sensitive to local environment. Used in protein folding and binding studies. |

| Anap | ~360 | ~485 | ~0.3 | Environment-sensitive emission, suitable for FRET studies. |

| Coumarinyl-lysine | ~350 | ~450 | ~0.6 | Bright and photostable, used for in-cell imaging. |

| BODIPY-FL-alanine | ~503 | ~512 | ~0.9 | High quantum yield and photostability, suitable for single-molecule studies. |

Note: The exact photophysical properties can vary depending on the local environment within the protein.

Experimental Protocol: Labeling a Protein with a Fluorescent Amino Acid and Spectroscopic Analysis

This protocol assumes the successful incorporation of a fluorescent amino acid into the protein of interest as described in the previous section.

1. Sample Preparation:

- Prepare a purified stock solution of the fluorescently labeled protein in a suitable buffer.

- Determine the protein concentration accurately using a method that is not affected by the fluorescence of the incorporated amino acid (e.g., Bradford or BCA assay with appropriate controls).

2. Fluorescence Spectroscopy:

- Use a fluorometer to measure the fluorescence emission spectrum of the protein. Excite the sample at the appropriate wavelength for the incorporated fluorescent amino acid.

- To study protein folding or conformational changes, measure the fluorescence spectrum under native and denaturing conditions (e.g., in the presence of guanidinium chloride or urea).

- To study ligand binding, titrate the protein solution with increasing concentrations of the ligand and measure the change in fluorescence intensity at the emission maximum.

3. Data Analysis:

- For folding studies, plot the change in fluorescence intensity or emission wavelength as a function of denaturant concentration to determine the midpoint of the transition.

- For binding studies, plot the change in fluorescence intensity as a function of ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Capturing Molecular Interactions: Photo-Crosslinking Amino Acids

Photo-crosslinking amino acids are invaluable for identifying and mapping protein-protein and protein-nucleic acid interactions, especially those that are transient or weak.[6][7]

Mechanism of Action: These amino acids contain a photo-activatable moiety, such as a benzophenone or a diazirine.[7][18] Upon exposure to UV light of a specific wavelength, this moiety forms a highly reactive species (a carbene or a nitrene) that can covalently bond with nearby molecules.[7]

The key steps in a photo-crosslinking experiment are:

-

Incorporation: The photo-crosslinking amino acid is site-specifically incorporated into the protein of interest.

-

Interaction: The protein is allowed to interact with its potential binding partners in vitro or in vivo.

-

Photo-activation: The sample is irradiated with UV light, triggering the formation of a covalent cross-link between the protein and its interacting partners.

-

Analysis: The cross-linked complexes are then identified and analyzed, typically by SDS-PAGE and mass spectrometry, to identify the interacting proteins and map the site of interaction.

Mandatory Visualization: Experimental Workflow for Photo-Crosslinking

Caption: Workflow for identifying protein interactions using a photo-crosslinking amino acid.

Precision Engineering: Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[19] Synthetic amino acids with bioorthogonal functional groups, such as azides and alkynes, serve as chemical handles for the specific labeling of proteins with a wide range of probes.[4][]

Mechanism of Action: The process involves two key steps:

-

Incorporation of a Bioorthogonal Handle: A synthetic amino acid containing a bioorthogonal functional group (e.g., an azide or an alkyne) is incorporated into the target protein.

-

Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore, a biotin tag, or a drug molecule) carrying a complementary functional group is introduced. This probe then specifically reacts with the bioorthogonal handle on the protein through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][20]

This two-step approach offers remarkable versatility, as the same protein with a bioorthogonal handle can be labeled with a variety of different probes.

Mandatory Visualization: Bioorthogonal Labeling of a Target Protein

Caption: Schematic of bioorthogonal protein labeling via click chemistry.

Characterization of Proteins with Incorporated Synthetic Amino Acids

The successful incorporation of a synthetic amino acid and its impact on the target protein must be rigorously characterized. Several analytical techniques are crucial for this validation process.

Mass Spectrometry: This is the gold standard for confirming the site-specific incorporation of a synthetic amino acid. By analyzing the mass of the intact protein or its peptide fragments, one can detect the mass shift corresponding to the synthetic amino acid, thereby confirming its presence and location.[7][17][21]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of proteins containing synthetic amino acids.[18][22][23] Isotope-labeled synthetic amino acids can serve as powerful probes to study protein conformation and interactions in solution.[22][24]

Functional Assays: It is essential to verify that the incorporation of the synthetic amino acid does not adversely affect the function of the target protein (unless the intended purpose is to alter its function). This can be assessed using appropriate in vitro or in-cell functional assays, such as enzyme activity assays or ligand binding assays.

Conclusion and Future Perspectives

The ability to incorporate synthetic amino acids into proteins has fundamentally transformed our approach to protein engineering and biological investigation. The mechanisms of action of these novel building blocks—acting as fluorescent reporters, covalent cross-linkers, and bioorthogonal handles—provide an ever-expanding toolkit for researchers. As our ability to evolve new orthogonal pairs and synthesize novel amino acids with unique functionalities continues to grow, so too will the possibilities for designing proteins with unprecedented properties and for dissecting the intricate molecular machinery of life with ever-greater precision. The continued development and application of these powerful techniques hold immense promise for advancing both fundamental science and translational medicine.

References

-

Essays in Biochemistry. (2018). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Portland Press. Retrieved from [Link]

-

Frontiers in Microbiology. (2015). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Retrieved from [Link]

-

Springer Nature Experiments. (2017). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Retrieved from [Link]

-

ACS Publications. (2021). In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins. Biochemistry. Retrieved from [Link]

-

ACS Nano. (2018). Combined Use of Unnatural Amino Acids Enables Dual-Color Super-Resolution Imaging of Proteins via Click Chemistry. Retrieved from [Link]

-

PMC. (2013). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. Retrieved from [Link]

-

National Institutes of Health. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]

-

MDPI. (2020). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. Retrieved from [Link]

-

PMC. (2023). Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics. Retrieved from [Link]

-

Oxford Academic. (2001). Site-speci ® c incorporation of an unnatural amino acid into proteins in mammalian cells. Retrieved from [Link]

-

National Institutes of Health. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Retrieved from [Link]

-

ACS Publications. (2015). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2023). Building Enzymes through Design and Evolution. ACS Catalysis. Retrieved from [Link]

-

Wiley-VCH. (2002). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

PMC. (2015). Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. Retrieved from [Link]

-

PMC. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Retrieved from [Link]

-

PMC. (2011). Fluorescent labeling and modification of proteins. Retrieved from [Link]

-

PMC. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Retrieved from [Link]

-

ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Retrieved from [Link]

-

PMC. (2017). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Retrieved from [Link]

-

ACS Publications. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. Retrieved from [Link]

-

PubMed. (2023). Engineering enzyme activity using an expanded amino acid alphabet. Retrieved from [Link]

-

MDPI. (2020). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Retrieved from [Link]

-

Microscopist. (2017). Fluorescent labelling in living cells. Retrieved from [Link]

-

ResearchGate. (2025). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. Retrieved from [Link]

-

PMC. (2018). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Retrieved from [Link]

-

RSC Publishing. (2020). A bifunctional amino acid to study protein–protein interactions. Retrieved from [Link]

-

PubMed. (2007). Reprogramming the amino-acid substrate specificity of orthogonal aminoacyl-tRNA synthetases to expand the genetic code of eukaryotic cells. Retrieved from [Link]

-

MDPI. (2022). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]

-

Nikon's MicroscopyU. (n.d.). The Fluorescent Protein Color Palette. Retrieved from [Link]

-

Semantic Scholar. (2022). Engineering enzyme activity using an expanded amino acid alphabet. Retrieved from [Link]

-

Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Retrieved from [Link]

-

ResearchGate. (2017). Full color palette of fluorescent D-amino acids for in situ labeling of bacterial cell walls. Retrieved from [Link]

-

PMC. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Retrieved from [Link]

-

ACS Publications. (2018). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Retrieved from [Link]

-

ResearchGate. (2025). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Retrieved from [Link]

-

PMC. (2014). Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Retrieved from [Link]

-

ResearchGate. (2020). Engineering new catalytic activities in enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and.... Retrieved from [Link]

-